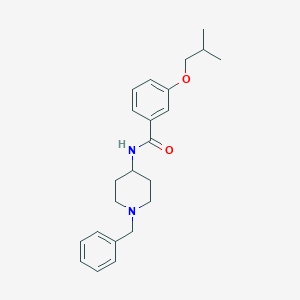![molecular formula C17H18N2O2S B240774 N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PTC-209 is a promising candidate for the treatment of various types of cancer, including leukemia, breast cancer, and lung cancer.
Mécanisme D'action
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide inhibits the activity of BMI-1 by binding to its N-terminal domain, which is responsible for its interaction with other proteins. This binding prevents BMI-1 from interacting with other proteins, leading to its inactivation. Inhibition of BMI-1 activity leads to the downregulation of various oncogenic pathways, including the Wnt/β-catenin pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to have potent anti-cancer activity in various in vitro and in vivo models. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, breast cancer, and lung cancer. N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has also been shown to inhibit the activity of cancer stem cells, which are responsible for the initiation and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized using commercially available starting materials. It has high potency and selectivity for BMI-1, making it an ideal tool for studying the role of BMI-1 in cancer. However, N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has some limitations. It has poor solubility in water, which can limit its use in in vivo experiments. It also has a short half-life, which can limit its effectiveness in long-term experiments.
Orientations Futures
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has several potential future directions for research. One area of research is the development of more potent and selective inhibitors of BMI-1. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide. Additionally, N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide can be used in combination with other anti-cancer agents to enhance its effectiveness. Finally, N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide can be studied for its potential therapeutic applications in other diseases, such as neurodegenerative diseases.
Méthodes De Synthèse
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide can be synthesized using a one-pot reaction from commercially available starting materials. The synthesis involves the reaction of 2-thiophenecarboxylic acid with 3-(1-piperidinylcarbonyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified using column chromatography to obtain pure N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1 (B-lymphoma Mo-MLV insertion region 1 homolog), a protein that plays a crucial role in the self-renewal and survival of cancer stem cells. N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of BMI-1, leading to the elimination of cancer stem cells.
Propriétés
Nom du produit |
N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C17H18N2O2S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N-[3-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H18N2O2S/c20-16(15-8-5-11-22-15)18-14-7-4-6-13(12-14)17(21)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10H2,(H,18,20) |
Clé InChI |
YSOYNNYHGGNPMF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240701.png)
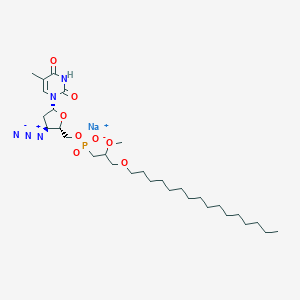
![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoic acid](/img/structure/B240720.png)
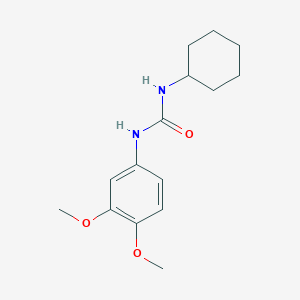
![4-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240737.png)
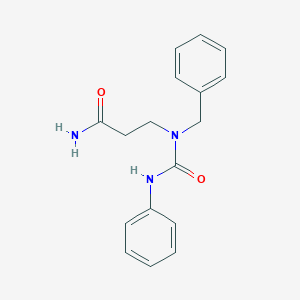
![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)
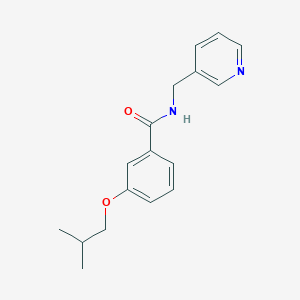
![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)
![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)
![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)
